![molecular formula C16H17ClN2O2 B5620489 N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5620489.png)
N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide
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Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic quinoline structures and introducing various substituents through reactions such as alkylation, acylation, and condensation. For example, a related compound's synthesis involved preparation from substituted 1-phenyl-2-propanones through a series of steps, ending with condensation with 4,7-dichloroquinoline or its N-oxide (Werbel et al., 1986). Another method for synthesizing similar acetamide derivatives employed the Passerini three-component reaction, highlighting the versatility and complexity of synthesis strategies in this chemical space (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives like N-[3-(3-chloro-2-buten-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide is characterized by the presence of a quinoline core, modified by various functional groups that impact its chemical behavior and interactions. Structural studies often involve crystallography or computational modeling to understand the conformations and electronic distribution, crucial for predicting reactivity and binding properties. For instance, analysis of similar compounds has shown specific bond lengths and angles, and intramolecular hydrogen bonds contributing to molecular stability and planarity (Wen et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-9(17)4-6-13-10(2)18-15-7-5-12(19-11(3)20)8-14(15)16(13)21/h4-5,7-8H,6H2,1-3H3,(H,18,21)(H,19,20)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSIZGASNFEXKF-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)CC=C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)NC(=O)C)C/C=C(/C)\Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2Z)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinolin-6-yl}acetamide |
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